molecular formula C8H8Cl2 B1594466 1-(Dichloromethyl)-4-methylbenzene CAS No. 23063-36-7

1-(Dichloromethyl)-4-methylbenzene

Cat. No. B1594466
CAS RN: 23063-36-7
M. Wt: 175.05 g/mol
InChI Key: RGDYIHSZBVIIND-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-4-methylbenzene is an organic compound with the linear formula C8H7Cl31. It is provided by Sigma-Aldrich as part of a collection of unique chemicals1. However, Sigma-Aldrich does not collect analytical data for this product1.



Synthesis Analysis

The synthesis of 1-(Dichloromethyl)-4-methylbenzene is not explicitly mentioned in the retrieved papers. However, a related compound, 1-(chloromethyl)- and 1-(dichloromethyl)silatranes, was synthesized based on the reactions of 1-chlorosilatrane with the binary P(NMe2)3–СHX3 system2.



Molecular Structure Analysis

The molecular structure of 1-(Dichloromethyl)-4-methylbenzene is not explicitly mentioned in the retrieved papers. However, a related compound, Benzene, (dichloromethyl)-, has a molecular weight of 161.029 and a chemical structure that can be viewed using Java or Javascript3.



Chemical Reactions Analysis

The chemical reactions involving 1-(Dichloromethyl)-4-methylbenzene are not explicitly mentioned in the retrieved papers. However, a related compound, 1-(chloromethyl)- and 1-(dichloromethyl)silatranes, was developed based on the reactions of 1-chlorosilatrane with the binary P(NMe2)3–СHX3 system4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Dichloromethyl)-4-methylbenzene are not explicitly mentioned in the retrieved papers. However, a related compound, Dichloromethane, has a molecular weight of 84.93 g/mol, a density of 1.3266 g/cm3 at 20 °C, a melting point of −96.7 °C, and a boiling point of 39.6 °C6.


Scientific Research Applications

Polymer Synthesis

1-(Dichloromethyl)-4-methylbenzene plays a significant role in polymer chemistry. For instance, it is involved in the polymerization mechanism of chloromethyl-4-(n-butylsulfinyl)methylbenzene, leading to the formation of high and low molecular weight polymer fractions through radical and anionic mechanisms (Hontis et al., 1999).

Chemical Synthesis

This compound is also utilized in chemical synthesis. For example, it is used in the formation of aryl(dimethyl)gallium compounds, indicating its role in organometallic chemistry (Jutzi et al., 2008). Moreover, it is employed in the alternative synthesis of certain methylbenzene derivatives, showcasing its versatility in synthetic organic chemistry (Yang et al., 2006).

Material Science

In the field of material science, this chemical is used in the preparation of stable intramolecularly dialkylamino-coordinated silenes, contributing to advancements in silicon-based materials (Mickoleit et al., 2004).

Future Directions

The future directions of 1-(Dichloromethyl)-4-methylbenzene are not explicitly mentioned in the retrieved papers. However, a related field, directed evolution, has been explored for a wide range of aromatic rings, including phenols, methoxy- and methylbenzenes8.


Please note that the information provided is based on the best available resources and may not be fully accurate or complete. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

1-(dichloromethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDYIHSZBVIIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334222
Record name 1-(Dichloromethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dichloromethyl)-4-methylbenzene

CAS RN

23063-36-7
Record name 1-(Dichloromethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
DA Shipilovskikh, MF Konkova, IP Nikonov… - Chimica Techno …, 2022 - journals.urfu.ru
The catalytic system of triphenylphosphine oxide and phthaloyl dichloride catalysing conversion of aldehydes to 1, 1-dichlorides is reported. The reaction proceeds via a P (V) catalysis …
Number of citations: 5 journals.urfu.ru
J An, X Tang, J Moore, W Lewis, RM Denton - Tetrahedron, 2013 - Elsevier
A phosphine oxide-catalyzed conversion of aldehydes into 1,1-dichlorides is reported. The reaction proceeds via a phosphorus(V)-catalysis manifold in which phosphine oxide turnover …
Number of citations: 41 www.sciencedirect.com
S Shang, S Li, C Peng, H Liu, J Hu - Journal of Materials Chemistry C, 2023 - pubs.rsc.org
Photocatalytic degradation holds great promise for addressing the growing threat of antibiotics residues in aquatic environments. The internal electric field (IEF) can significantly …
Number of citations: 0 pubs.rsc.org
L Zhou, Q Huang, H Ji, X Tang, Y Zhang… - Separation and Purification …, 2023 - Elsevier
Bisphenol A (BPA) is a common industrial products ingredient, whose widespread utilization leads to a non-negligible problem of water pollution. For efficient adsorption of BPA, hyper-…
Number of citations: 6 www.sciencedirect.com
N Boublenza, NB Dergal, L Belyagoubi… - Current Bioactive …, 2021 - ingentaconnect.com
Background: Marine actinobacteria are a potential resource for natural products; their secondary bioactive metabolites have shown several biological activities. Most of the isolated and …
Number of citations: 2 www.ingentaconnect.com
CL Yaws - Transport properties of chemicals and hydrocarbons, 2009 - Elsevier
Publisher Summary This chapter presents the values for diffusion coefficient in air (organic compounds) in tabulated format. For the tabulation, an equation is selected for diffusion …
Number of citations: 13 www.sciencedirect.com
CL Yaws, PC Richmond - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results of the surface tension for organic compounds in tabular format. For the tabulation, a modified Othmer relation is selected for …
Number of citations: 27 www.sciencedirect.com
CL Yaws, LLX Dang - Transport properties of chemicals and hydrocarbons, 2009 - Elsevier
Publisher Summary This chapter presents the values of viscosity of liquid (organic compounds) in tabular form. For the tabulation, an equation is selected for liquid viscosity as a …
Number of citations: 18 www.sciencedirect.com
CL Yaws - Transport Properties of Chemicals and Hydrocarbons, 2009 - Elsevier
Publisher Summary This chapter presents the values of thermal conductivity of gas (organic compounds) in tabular form. For the tabulation, an equation is selected for thermal …
Number of citations: 4 www.sciencedirect.com
CL Yaws, P Bahadur - Transport properties of chemicals and hydrocarbons, 2009 - Elsevier
Publisher Summary This chapter presents the values of viscosity of gas (organic compounds) in tabular form. For the tabulation, an equation is selected for gas viscosity as a function of …
Number of citations: 7 www.sciencedirect.com

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